

# A Head-to-Head Comparison of Boosted Versus Unboosted Atazanavir Sulfate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Atazanavir sulfate, a protease inhibitor (PI), is a critical component of combination antiretroviral therapy (cART) for the management of HIV-1 infection.[1][2] Its efficacy can be significantly influenced by co-administration with a pharmacokinetic enhancer, or "booster," most commonly low-dose ritonavir.[1][3] This guide provides an objective comparison of the performance of boosted versus unboosted atazanavir, supported by experimental data from clinical trials and observational studies.

# Mechanism of Action: The Role of Ritonavir Boosting

Atazanavir functions by selectively inhibiting HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins required for the maturation of infectious virions.[4][5][6] By binding to the active site of the protease, atazanavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[6]

Ritonavir, also a protease inhibitor, is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[3][7] This enzyme is the primary pathway for the metabolism of atazanavir in the liver. [1][5] By inhibiting CYP3A4, ritonavir "boosts" atazanavir by increasing its plasma concentration and prolonging its half-life.[3][7] This enhancement of atazanavir's pharmacokinetic profile is the primary rationale for its use in a boosted regimen.[1]



### **Efficacy in Clinical Trials: A Comparative Analysis**

Multiple studies have demonstrated the superior virologic and immunologic responses associated with ritonavir-boosted atazanavir compared to the unboosted formulation, particularly in treatment-naïve patients.

A prospective, randomized, open-label, 96-week study (AI424-089) in antiretroviral-naïve HIV-infected patients compared once-daily atazanavir 300 mg with ritonavir 100 mg (ATV300/RTV) to atazanavir 400 mg (ATV400).[8] At week 48, the response rates (HIV RNA <400 copies/mL) were comparable at 86% for the boosted regimen and 85% for the unboosted regimen.[8] However, a greater proportion of patients receiving the boosted regimen achieved HIV RNA suppression to less than 50 copies/mL by week 48 (75% vs 70%).[9] Furthermore, there were fewer instances of virologic failure in the boosted arm (3 patients) compared to the unboosted arm (10 patients).[8]

An observational cohort analysis at Kaiser Permanente and Group Health Cooperative involving 443 antiretroviral-naïve patients further supports the enhanced efficacy of the boosted regimen.[10] This study found that boosted atazanavir use was associated with a greater likelihood of achieving HIV RNA levels below 400 copies/mL, a more significant decrease in HIV RNA, and a greater increase in CD4+ T-cell count over 52 weeks.[10]

For treatment-experienced patients, the benefits of boosting are also evident. An analysis of 354 patients in the atazanavir 'Early Access Program' observed a higher proportion of patients achieving virologic success (HIV RNA suppression to less than 500 copies/ml) at both week 12 (66% vs 47%) and week 48 (86% vs 64%) for those on atazanavir/r compared with unboosted atazanavir.[9]

However, for patients who have already achieved virologic suppression on a ritonavir-boosted PI regimen, switching to unboosted atazanavir may be a viable simplification strategy. A meta-analysis of five randomized controlled trials (n=1249) demonstrated no statistically significant difference in maintaining virologic suppression (HIV RNA < 50 copies/mL) between those who continued a boosted PI regimen and those who switched to unboosted atazanavir.[11]

### **Quantitative Data Summary**

The following tables summarize the key efficacy and safety data from comparative studies.



Table 1: Virologic and Immunologic Outcomes in Treatment-Naïve Patients

| Outcome                                             | Boosted Atazanavir<br>(ATV/r)      | Unboosted<br>Atazanavir (ATV) | Study                             |
|-----------------------------------------------------|------------------------------------|-------------------------------|-----------------------------------|
| HIV RNA < 400<br>copies/mL at Week 48               | 86%                                | 85%                           | Al424-089[8]                      |
| HIV RNA < 50<br>copies/mL at Week 48                | 75%                                | 70%                           | Al424-089[9]                      |
| Virologic Failure at<br>Week 48                     | 3 patients                         | 10 patients                   | Al424-089[8]                      |
| Odds Ratio for HIV<br>RNA < 400 c/mL                | 3.24 (p=0.008)                     | -                             | Kaiser/Group Health Cohort[10]    |
| Mean Decrease in<br>HIV RNA (log10/mL)              | -0.37 greater<br>decrease (p=0.03) | -                             | Kaiser/Group Health Cohort[10]    |
| Mean Increase in<br>CD4+ T-cell count<br>(cells/μL) | +59 greater increase<br>(p=0.01)   | -                             | Kaiser/Group Health<br>Cohort[10] |

Table 2: Virologic Outcomes in Treatment-Experienced Patients

| Outcome                                                            | Boosted Atazanavir<br>(ATV/r) | Unboosted<br>Atazanavir (ATV) | Study                   |
|--------------------------------------------------------------------|-------------------------------|-------------------------------|-------------------------|
| HIV RNA < 500<br>copies/mL at Week 12                              | 66%                           | 47%                           | Early Access Program[9] |
| HIV RNA < 500<br>copies/mL at Week 48                              | 86%                           | 64%                           | Early Access Program[9] |
| Virologic Rebound<br>(HIV RNA ≥50<br>copies/mL) in Switch<br>Study | 7%                            | 16% (comparator PI)           | SWAN Study[12]          |



Table 3: Key Safety and Tolerability Findings

| Adverse Event                                 | Boosted Atazanavir<br>(ATV/r)     | Unboosted<br>Atazanavir (ATV)                        | Study/Observation              |
|-----------------------------------------------|-----------------------------------|------------------------------------------------------|--------------------------------|
| Adverse Event-<br>Related<br>Discontinuations | 8%                                | <1%                                                  | Al424-089[8]                   |
| Elevated Total<br>Bilirubin                   | Greater increase<br>(+1.21 mg/dL) | Lower increase (+0.56 mg/dL)                         | Kaiser/Group Health Cohort[10] |
| Lipid Elevations                              | Low                               | Low                                                  | AI424-089[8]                   |
| Reduction in Cholesterol and Triglycerides    | -                                 | Significant reduction upon switching from boosted PI | Meta-analysis[11]              |

### **Experimental Protocols**

## Al424-089 Study: A Randomized Controlled Trial in Treatment-Naïve Patients[8]

- Study Design: A prospective, randomized, open-label, 96-week noninferiority study.
- Patient Population: Antiretroviral (ARV)-naïve adults with HIV RNA levels ≥2000 copies/mL.
- Randomization: Patients were randomized on a 1:1 basis to one of two treatment arms.
- Treatment Arms:
  - Boosted Arm: Atazanavir 300 mg once daily with ritonavir 100 mg once daily (ATV300/RTV).
  - Unboosted Arm: Atazanavir 400 mg once daily (ATV400).
  - Both regimens also included lamivudine and an investigational extended-release formulation of stavudine.



- Primary Endpoint: The proportion of patients with an HIV RNA load <400 copies/mL at week 48.
- Secondary Endpoints: Included the proportion of patients with HIV RNA <50 copies/mL, changes in CD4+ cell counts, and safety and tolerability assessments.

## SWAN Study: A Switch Study in Virologically Suppressed Patients[12]

- Study Design: A 48-week, open-label trial.
- Patient Population: HIV-positive patients with virologic suppression (HIV RNA load of <50 copies/mL for ≥3 months) on a stable PI-based regimen (with or without ritonavir). Patients with a history of virologic failure on a PI-based regimen were excluded.</li>
- Randomization: Patients were randomized 2:1.
- Treatment Arms:
  - Switch Arm: Switch to atazanavir 400 mg per day (or atazanavir-ritonavir 300/100 mg per day if receiving tenofovir).
  - Continuation Arm: Continue their existing PI regimen.
- Primary Endpoint: The proportion of patients who experienced virologic rebound (defined as a confirmed HIV RNA load ≥50 copies/mL) through week 48.

#### **Visualizing the Pathways and Processes**





Click to download full resolution via product page

Caption: Mechanism of Atazanavir action and Ritonavir boosting.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. What is the mechanism of Ritonavir? [synapse.patsnap.com]
- 4. Atazanavir Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Atazanavir Sulfate? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Efficacy and safety of atazanavir, with or without ritonavir, as part of once-daily highly active antiretroviral therapy regimens in antiretroviral-naive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atazanavir/ritonavir-based combination antiretroviral therapy for treatment of HIV-1 infection in adults PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of ritonavir-boosted and unboosted atazanavir among antiretroviralnaïve patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. natap.org [natap.org]
- 12. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Boosted Versus Unboosted Atazanavir Sulfate Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000745#head-to-head-comparison-of-boosted-versus-unboosted-atazanavir-sulfate-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com